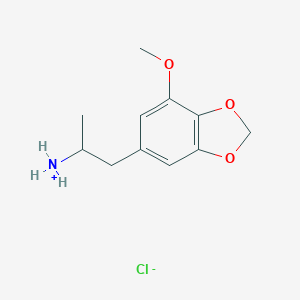
1-(7-methoxy-1,3-benzodioxol-5-yl)propan-2-ylazanium;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MMDA(盐酸盐),也称为3-甲氧基-4,5-亚甲二氧基苯丙胺盐酸盐,是一种属于苯丙胺类别的迷幻药和致幻剂化合物。它是洛芬、MDA和MDMA的类似物。该化合物首次由亚历山大·舒尔金在他的著作“PiHKAL”(我所知并喜爱的苯乙胺类)中描述。 MMDA(盐酸盐)以其精神活性作用而闻名,包括欣快感、增强同理心和视觉幻觉 .
准备方法
合成路线和反应条件
MMDA(盐酸盐)的合成通常涉及以下步骤:
形成苯并二氧杂环: 第一步涉及形成苯并二氧杂环结构。这可以通过在碱(例如碳酸钾)存在下使邻苯二酚与二氯甲烷反应来实现。
甲氧基化: 下一步涉及在苯并二氧杂环的3位引入甲氧基。这通常使用甲基碘和强碱(如氢化钠)进行。
酰胺化: 最后一步涉及形成苯丙胺骨架。这是通过在还原剂(例如氢化锂铝)存在下使甲氧基化的苯并二氧杂环与硝基乙烷反应,然后水解和还原来实现,从而产生MMDA(盐酸盐)。
工业生产方法
MMDA(盐酸盐)的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格控制反应条件,以确保高产率和纯度。使用自动化反应器和连续流系统可以提高效率和可扩展性。
化学反应分析
反应类型
氧化: MMDA(盐酸盐)可以发生氧化反应,通常涉及像高锰酸钾或三氧化铬这样的试剂,导致形成相应的酮或羧酸。
还原: 还原反应可以使用像氢化锂铝或硼氢化钠这样的试剂将MMDA(盐酸盐)转化为相应的胺衍生物。
取代: 亲核取代反应可以在甲氧基处发生,其中像氢溴酸这样的试剂可以用溴原子取代甲氧基。
常用试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 无水乙醚中的氢化锂铝。
取代: 乙酸中的氢溴酸。
主要产物
氧化: 形成酮或羧酸。
还原: 形成胺衍生物。
取代: 形成卤代衍生物。
科学研究应用
MMDA(盐酸盐)已被用于各种科学研究应用:
化学: 用作分析化学中开发检测方法的参考物质。
生物学: 研究其对神经递质系统(尤其是5-羟色胺受体)的影响。
医学: 研究其在心理治疗中的潜在治疗作用,尤其是其致幻性质。
作用机制
MMDA(盐酸盐)主要通过其对5-羟色胺系统的作用来发挥其作用。它是一种5-羟色胺释放剂和5-HT2A受体激动剂。通过增加5-羟色胺的释放和刺激5-HT2A受体,MMDA(盐酸盐)诱发了其特征性的迷幻和致幻作用。 该化合物对多巴胺释放没有明显影响,这与其他苯丙胺类药物不同 .
相似化合物的比较
类似化合物
MDA(3,4-亚甲二氧基苯丙胺): 结构相似,但在3位缺少甲氧基。
MDMA(3,4-亚甲二氧基甲基苯丙胺): 结构相似,但在氮原子上有一个额外的甲基。
洛芬(3-甲氧基-4,5-亚甲二氧基苯乙胺): 结构相似,但缺少苯丙胺骨架。
独特性
MMDA(盐酸盐)因其独特的取代模式而独一无二,该模式赋予其独特的药理特性。 与MDA和MDMA不同,MMDA(盐酸盐)在3位有一个甲氧基,这会影响其与5-羟色胺受体的相互作用及其整体精神活性概况 .
如果您还有其他问题或需要更多细节,请随时提问!
属性
CAS 编号 |
60676-84-8 |
|---|---|
分子式 |
C11H16ClNO3 |
分子量 |
245.70 g/mol |
IUPAC 名称 |
1-(7-methoxy-1,3-benzodioxol-5-yl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H15NO3.ClH/c1-7(12)3-8-4-9(13-2)11-10(5-8)14-6-15-11;/h4-5,7H,3,6,12H2,1-2H3;1H |
InChI 键 |
HULCPMREEFWFRE-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC2=C(C(=C1)OC)OCO2)[NH3+].[Cl-] |
规范 SMILES |
CC(CC1=CC2=C(C(=C1)OC)OCO2)N.Cl |
Key on ui other cas no. |
60676-84-8 |
相关CAS编号 |
13674-05-0 (Parent) |
同义词 |
3-MeO MDA; 3-methoxy MDA |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















